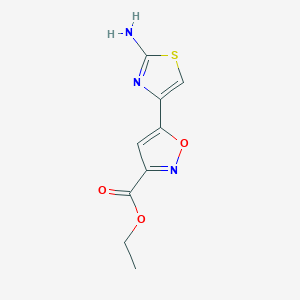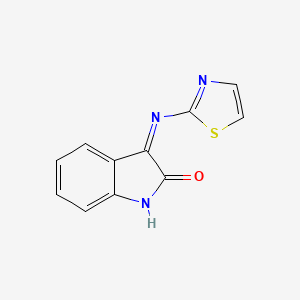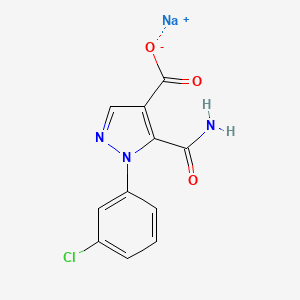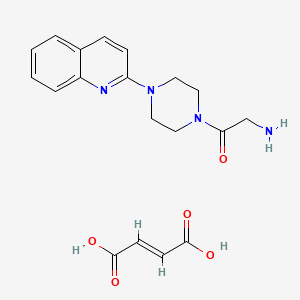
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate: is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable quinoline derivative to form 1-glycyl-4-(2-quinolyl)piperazine.
Addition of Maleic Acid: The resulting compound is then reacted with maleic acid to form the maleate salt. This step is crucial for enhancing the solubility and stability of the compound.
The reaction conditions for these steps generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Purification Steps: After synthesis, the compound undergoes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield piperazine derivatives with altered functional groups.
Applications De Recherche Scientifique
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, leading to a cascade of biochemical events.
Inhibit Enzymes: Inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine share structural similarities.
Quinolyl Compounds: Compounds like quinoline and its derivatives have similar quinolyl groups.
Uniqueness
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate is unique due to its specific combination of piperazine, glycyl, and quinolyl groups, along with the maleate salt form
Propriétés
Numéro CAS |
101153-50-8 |
|---|---|
Formule moléculaire |
C19H22N4O5 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
UGNMLLNSEKMLBO-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


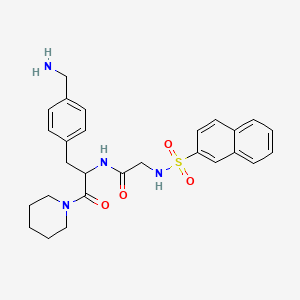
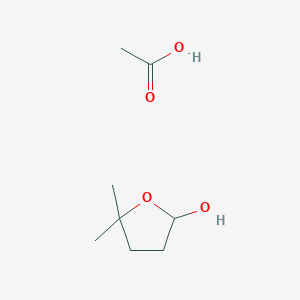
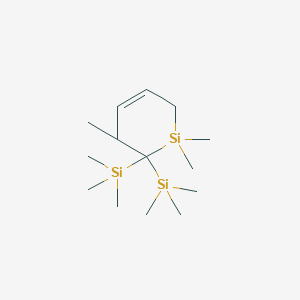
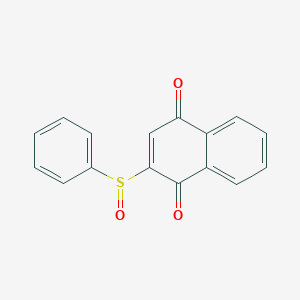
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
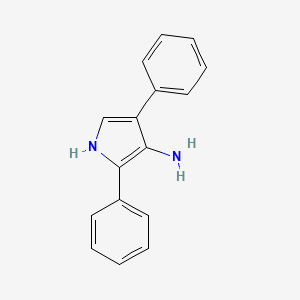
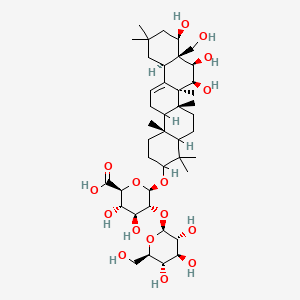
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
